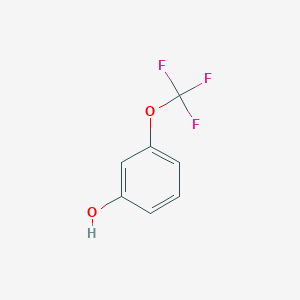

3-(Trifluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLJERQTLRORJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369815 | |

| Record name | 3-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-99-6 | |

| Record name | 3-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethoxy)phenol (CAS 827-99-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Trifluoromethoxy)phenol, a key fluorinated building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, safety and handling protocols, and its significant applications, particularly in the fields of medicinal chemistry and agrochemical development.

Compound Identification and Physicochemical Properties

This compound, also known as 3-hydroxyphenyl trifluoromethyl ether, is a colorless to light yellow liquid. The trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable substituent in the design of bioactive molecules.[1][2]

Table 1: Physicochemical and General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 827-99-6 | [3] |

| Molecular Formula | C₇H₅F₃O₂ | [3] |

| Molecular Weight | 178.11 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 80 °C @ 24 mmHg | [1] |

| 69-70 °C @ 12 mmHg | [2] | |

| Density | 1.37 g/mL | [1] |

| 1.379 g/mL @ 25 °C | [2] | |

| Refractive Index (n20/D) | 1.45 | [1] |

| Flash Point | 84 °C | |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area | 29.5 Ų | [3] |

| Synonyms | 3-Hydroxyphenyl trifluoromethyl ether, m-(Trifluoromethoxy)phenol | [4] |

| Storage | Store at 2 - 8 °C under an inert atmosphere. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The following data is referenced from the Spectral Database for Organic Compounds (SDBS).

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts |

| ¹H NMR | (Predicted based on general phenol spectra) Aromatic protons (4H) expected in the range of δ 6.8-7.4 ppm. A broad singlet for the hydroxyl proton (1H), which is D₂O exchangeable. |

| ¹³C NMR | (Predicted) Aromatic carbons expected between δ 105-160 ppm. The carbon attached to the -OCF₃ group will show a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |

| Infrared (IR) | Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1250-1210 cm⁻¹), strong C-F stretches (~1200-1000 cm⁻¹), and aromatic C=C bends (~1600-1450 cm⁻¹). |

Note: Access to the full, interactive spectra is available through the SDBS database under entry number 19863.[1]

Applications in Research and Development

The primary application of this compound is as a crucial intermediate and building block in organic synthesis.[1] Its unique electronic properties and metabolic stability make it highly valuable in drug discovery and agrochemical formulation.

Pharmaceutical Development

The trifluoromethoxy group is a bioisostere for other functional groups and is known to enhance key drug properties.[2] Incorporating the 3-(trifluoromethoxy)phenyl moiety can:

-

Improve Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group resist metabolic degradation, prolonging the drug's half-life.

-

Enhance Lipophilicity: This can improve a molecule's ability to cross cell membranes, affecting its absorption, distribution, and overall pharmacokinetic profile.[2]

-

Modify Biological Activity: The electron-withdrawing nature of the group can alter the pKa of nearby functionalities and influence binding interactions with biological targets.[2]

It serves as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1]

Agrochemicals

In the agrochemical industry, this compound is used to create pesticides and herbicides. The presence of the trifluoromethoxy group can lead to enhanced bioactivity and a more targeted mode of action, contributing to the development of more effective and sustainable agricultural products.[2]

Logical Relationship: Role of the -OCF₃ Group in Drug Design

References

A Technical Guide to 3-Hydroxyphenyl Trifluoromethyl Ether: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenyl trifluoromethyl ether, also known as 3-(trifluoromethoxy)phenol, is a fluorinated aromatic organic compound of increasing interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF₃) into small molecules can significantly modulate their physicochemical and pharmacological properties. This group is known for its high lipophilicity and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxyphenyl trifluoromethyl ether, details on its synthesis, and insights into its potential biological activities, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 3-Hydroxyphenyl trifluoromethyl ether are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃O₂ | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Density | 1.379 g/mL at 25 °C | [3] |

| Boiling Point | 69-70 °C at 12 mmHg; 80 °C at 24 mmHg | [3] |

| Estimated 178-179 °C at 760 mmHg (based on 3-(trifluoromethyl)phenol) | [4] | |

| Melting Point | Not experimentally determined (described as a liquid at room temperature) | [2] |

| Refractive Index | 1.445-1.447 at 20 °C | |

| Flash Point | 84 °C |

Acidity and Solubility

| Property | Value | Source(s) |

| pKa | 8.83 ± 0.10 (Predicted) | |

| Water Solubility | Limited/sparingly soluble (quantitative data not available) | [5] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and dichloromethane | [5] |

Spectroscopic Data

| Property | Description | Source(s) |

| ¹H NMR | Spectral data available | |

| ¹³C NMR | Spectral data available | |

| IR Spectroscopy | Spectral data available |

Experimental Protocols

Determination of Physicochemical Properties

Standard experimental protocols are employed to determine the physicochemical properties of organic compounds like 3-Hydroxyphenyl trifluoromethyl ether.

-

Melting Point: For solid compounds, the melting point is determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: The boiling point is determined by distillation. For determination at atmospheric pressure, the liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded. For reduced pressure boiling points, a vacuum pump is connected to the apparatus.

-

Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized.

-

Solubility: The shake-flask method is a common technique to determine solubility. An excess amount of the compound is added to a specific solvent (e.g., water, octanol) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is also used to determine the LogP value. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Synthesis of 3-Hydroxyphenyl trifluoromethyl ether

A plausible synthetic route for 3-Hydroxyphenyl trifluoromethyl ether involves the diazotization of 3-aminotrifluoromethoxybenzene followed by hydrolysis. A detailed experimental protocol based on a similar transformation is outlined below.[6]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for 3-Hydroxyphenyl trifluoromethyl ether.

Detailed Protocol:

-

Diazotization: 3-Aminotrifluoromethoxybenzene is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to a temperature between 0 and 5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis: The freshly prepared diazonium salt solution is added portion-wise to a boiling aqueous solution of sulfuric acid, often with a copper sulfate catalyst. The diazonium group is replaced by a hydroxyl group, leading to the formation of 3-Hydroxyphenyl trifluoromethyl ether.

-

Work-up and Purification: The reaction mixture is subjected to steam distillation to isolate the crude product. The distillate is then extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Biological Activity and Signaling Pathway

3-Hydroxyphenyl trifluoromethyl ether has been reported to bind to the cation channel of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications as a modulator of glutamatergic neurotransmission and possibly as an antidepressant.[7] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9]

Proposed NMDA Receptor Signaling Pathway

The binding of 3-Hydroxyphenyl trifluoromethyl ether to the NMDA receptor could modulate its activity, leading to downstream cellular effects. A simplified representation of the canonical NMDA receptor signaling pathway is depicted below.

Caption: Potential signaling pathway modulated by 3-Hydroxyphenyl trifluoromethyl ether.

Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling molecules, including:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): A key player in synaptic plasticity.[10]

-

Protein Kinase A (PKA): Involved in various cellular processes, including gene expression.[10]

-

Mitogen-activated protein kinase (MAPK/ERK) pathway: Regulates cell growth, differentiation, and survival.[10]

-

cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in learning and memory.[10]

The modulation of the NMDA receptor by 3-Hydroxyphenyl trifluoromethyl ether could influence these pathways, ultimately affecting synaptic strength, gene expression, and neuronal function. Further research is required to elucidate the precise mechanism of action and the specific downstream effects of this compound.

Conclusion

3-Hydroxyphenyl trifluoromethyl ether is a compound with significant potential in medicinal chemistry, largely due to the favorable properties conferred by the trifluoromethoxy group. This guide has summarized its key physicochemical characteristics, provided a plausible synthetic route, and explored its potential biological activity related to the NMDA receptor. While further experimental data are needed to fill in the remaining gaps in its physicochemical profile and to fully understand its pharmacological effects, the information presented here provides a solid foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. This compound | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3--(Trifluoromethoxy)phenol [hqpharmtech.com]

- 4. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trifluoromethoxy)phenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)phenol, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in drug development, particularly in the context of neurological disorders.

Core Chemical Data

This compound is a fluorinated aromatic compound valued for its unique trifluoromethoxy group, which imparts desirable properties such as enhanced metabolic stability and lipophilicity to parent molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O₂ | |

| Molecular Weight | 178.11 g/mol | |

| CAS Number | 827-99-6 | |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 69-70 °C at 12 mmHg | [1] |

| Density | 1.379 g/mL | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. Below are two detailed experimental protocols.

Two-Step Synthesis from a Trifluoromethyl Halobenzene Intermediate

This method involves the formation of a benzyl ether intermediate followed by hydrogenolysis.[2]

Step 1: Synthesis of 3-(Trifluoromethoxy)phenyl Benzyl Ether

-

In a reaction vessel under a nitrogen atmosphere, prepare sodium benzylate by reacting sodium hydride with benzyl alcohol in a non-reactive solvent like dimethylacetamide (DMA).

-

Once the formation of sodium benzylate is complete, add a solution of 3-trifluoromethylchlorobenzene in the same solvent.

-

Reflux the reaction mixture for approximately 18-24 hours.

-

After cooling, dilute the mixture with water to precipitate the 3-(Trifluoromethoxy)phenyl benzyl ether.

-

Isolate the crystalline product by filtration. The crude product can be purified by recrystallization from a suitable solvent such as methanol.

Step 2: Hydrogenolysis to this compound

-

Dissolve the purified 3-(Trifluoromethoxy)phenyl benzyl ether in a suitable solvent like ethanol.

-

Add a heavy metal catalyst, such as 5% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenolysis under low hydrogen pressure.

-

Monitor the reaction until completion.

-

Filter off the catalyst and remove the solvent in vacuo to yield the final product, this compound.

O-Trifluoromethylation of Phenol via a Xanthate Intermediate

This modern approach offers a facile conversion under mild conditions.[3]

Step 1: Formation of the Aryl Xanthate

-

To a solution of 3-hydroxyphenol (1 equivalent) in acetonitrile, add an imidazolium methylthiocarbonothioyl salt (1 equivalent) and a mild base such as potassium carbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the formation of the corresponding xanthate, which typically proceeds in high yield.

Step 2: Conversion to the Trifluoromethyl Ether

-

To the resulting xanthate from the previous step, add a fluorinating agent such as XtalFluor-E.

-

The reaction proceeds under mild conditions to yield this compound.

-

The product can be purified using standard chromatographic techniques.

Analytical Protocols

Accurate analysis of this compound is critical for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[4][5]

Sample Preparation and Derivatization:

For enhanced volatility and chromatographic performance, derivatization is often employed for phenolic compounds. Silylation is a common and effective method.[6]

-

Ensure the sample containing this compound is in a suitable organic solvent and is completely anhydrous.

-

If necessary, perform a liquid-liquid or solid-phase extraction to transfer the analyte into the desired solvent.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

-

Cap the reaction vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

-

For quantitative analysis, an internal standard should be added prior to derivatization.

GC-MS Conditions (Example):

-

GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.

-

Injector: Splitless injection at 275°C.

-

Oven Program: Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and its derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and purity assessment of this compound.

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a quartet for the trifluoromethoxy carbon due to coupling with the fluorine atoms.[7]

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a singlet for the -OCF₃ group.[7]

Role in Drug Development and Signaling Pathways

This compound is a valuable building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethoxy group can enhance a drug candidate's metabolic stability and ability to cross the blood-brain barrier.

Derivatives of this compound have been investigated as ligands for the N-Methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.[8][9] Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders.

Below are diagrams illustrating a general drug development workflow for neurological disorders and the NMDA receptor signaling pathway.

References

- 1. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 3. escholarship.org [escholarship.org]

- 4. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]

- 5. settek.com [settek.com]

- 6. benchchem.com [benchchem.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 3-(Trifluoromethoxy)phenol

An in-depth technical guide on the synthesis of 3-(Trifluoromethoxy)phenol, prepared for researchers, scientists, and drug development professionals. This document outlines the primary and alternative pathways for its synthesis, providing detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a valuable fluorinated aromatic compound utilized as a crucial intermediate and building block in various fields, including pharmaceuticals, agrochemicals, and material science.[1] The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design. This guide details the most viable synthetic routes for the preparation of this compound, focusing on a multi-step pathway starting from trifluoromethoxybenzene.

Primary Synthesis Pathway: A Three-Step Approach

The most established and logical pathway to synthesize this compound involves three sequential steps:

-

Electrophilic Nitration: Introduction of a nitro group at the meta-position of trifluoromethoxybenzene.

-

Nitro Group Reduction: Conversion of the nitro intermediate to 3-(trifluoromethoxy)aniline.

-

Diazotization and Hydrolysis: Transformation of the aniline into the target phenol via a diazonium salt intermediate.

This pathway is reliable due to the well-understood nature of each individual reaction and the relative availability of the starting materials.

Pathway Overview

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the primary synthesis pathway. Yields are based on literature values for analogous transformations.

| Step | Reaction | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 - 10 | 85 - 95 (isomer mix) | >98 (after purification) | [2][3][4] |

| 2 | Reduction (SnCl₂) | SnCl₂·2H₂O, Conc. HCl | Reflux (∼100) | 85 - 95 | >99 | [5][6] |

| 3 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O, (CuSO₄) | 0 - 5, then 80 - 160 | 75 - 90 | >99 | [7][8][9] |

Detailed Experimental Protocols

Principle: This reaction is a standard electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which acts as the electrophile. The trifluoromethoxy group is a meta-director, guiding the substitution primarily to the 3-position.[2]

Protocol:

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.05 eq) dropwise to chilled (0-5 °C) concentrated sulfuric acid (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a thermometer, maintaining the temperature below 10 °C.

-

To the chilled nitrating mixture, add trifluoromethoxybenzene (1.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via fractional distillation under vacuum or flash column chromatography to isolate the 1-nitro-3-(trifluoromethoxy)benzene isomer.

Principle: The nitro group is reduced to a primary amine. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid, which is selective for the nitro group and tolerant of many other functionalities.[5][10] Catalytic hydrogenation is an alternative clean method.[11][12]

Protocol (Using SnCl₂):

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 1-nitro-3-(trifluoromethoxy)benzene (1.0 eq) and granulated tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq).

-

Add concentrated hydrochloric acid (sufficient to dissolve the tin salt and substrate).

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully basify the mixture by adding a cold, concentrated solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 12). Tin hydroxides will initially precipitate and then redissolve.

-

Extract the resulting slurry with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and remove the solvent by rotary evaporation to yield 3-(trifluoromethoxy)aniline, which can be purified further by distillation under reduced pressure.

Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The diazonium salt is thermally unstable and decomposes upon heating in water to yield the corresponding phenol and nitrogen gas.[13] The use of a copper(I) salt like copper sulfate can catalyze the hydrolysis.[8][9]

Protocol:

-

In a beaker, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (2-3 eq) and water at room temperature. Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate, larger flask equipped for distillation or with a reflux condenser, bring a solution of water (and optionally, a catalytic amount of copper(I) sulfate) to a boil or near-boil (e.g., 90-100 °C). For higher boiling phenols, temperatures up to 160 °C in a suitable solvent may be required.[9]

-

Slowly add the cold diazonium salt solution to the hot aqueous solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating for an additional 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Alternative Synthesis Pathways

Alternative routes to 3-(trifluoromethoxy)aniline, the key precursor, exist and may be advantageous depending on the availability of starting materials. These pathways typically converge on the final diazotization-hydrolysis step described above.

Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements provide methods to synthesize a primary amine from an amide or a carboxylic acid, respectively, with the loss of one carbon atom. These can be applied to synthesize 3-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)benzamide or 3-(trifluoromethoxy)benzoic acid.[14]

A modified, milder procedure is often used to avoid harsh basic conditions.[15]

-

Dissolve 3-(trifluoromethoxy)benzamide (1.0 eq), N-bromosuccinimide (NBS, 2.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 eq) in methanol.

-

Heat the solution at reflux for 1-2 hours.

-

Remove methanol under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with aqueous HCl, aqueous NaOH, and brine.

-

Dry the organic layer (MgSO₄), filter, and concentrate. The resulting carbamate is then hydrolyzed with aqueous acid to yield 3-(trifluoromethoxy)aniline.

This protocol uses diphenylphosphoryl azide (DPPA) in a one-pot procedure to avoid isolating the potentially explosive acyl azide.[16][17]

-

To a stirred solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (3.0 eq) and DPPA (1.5 eq) at room temperature.

-

Stir for 30 minutes, then heat the mixture to reflux for 2-4 hours until nitrogen evolution ceases.

-

Cool the mixture containing the isocyanate. For conversion to the aniline, carefully add aqueous acid and heat to hydrolyze the isocyanate.

-

After cooling, neutralize the solution and extract the product as described in the primary pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving nitration of trifluoromethoxybenzene, reduction of the resulting nitro compound to 3-(trifluoromethoxy)aniline, and subsequent conversion to the phenol via diazotization and hydrolysis. Each step utilizes well-established organic chemistry transformations, allowing for a robust and scalable process. Alternative methods such as the Hofmann and Curtius rearrangements offer flexibility in the choice of starting materials for accessing the key aniline intermediate. The selection of the optimal pathway will depend on factors such as starting material cost, scalability, and safety considerations associated with the reagents involved.

References

- 1. Page loading... [wap.guidechem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. youtube.com [youtube.com]

- 7. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 8. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 9. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 12. mt.com [mt.com]

- 13. data.epo.org [data.epo.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 17. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-(Trifluoromethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethoxy)phenol (CAS No. 827-99-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The unique trifluoromethoxy group enhances its reactivity and solubility, making it a valuable component in drug development, particularly for compounds targeting neurological disorders.[1] This document compiles available spectroscopic information and presents detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

While direct quantitative spectroscopic data for this compound is primarily held in commercial databases, this section summarizes the available information and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its aromatic and substituent groups.

¹H NMR Data

Specific chemical shift and coupling constant data for this compound are available through commercial databases such as those provided by Sigma-Aldrich Co. LLC.[2]

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Ar-H | 6.8 - 7.5 | m (multiplet) | J (ortho) = 7-9, J (meta) = 2-3, J (para) = 0-1 |

| -OH | 5.0 - 8.0 | br s (broad singlet) | N/A |

¹³C NMR Data

¹³C NMR spectral data for this compound is available from Wiley-VCH GmbH through SpectraBase.[2]

| Carbon | Expected Chemical Shift (ppm) |

| C-O (Aromatic) | 155 - 160 |

| C-OCF₃ (Aromatic) | 148 - 152 |

| C-H (Aromatic) | 110 - 135 |

| -OCF₃ | 118 - 122 (quartet, ¹JCF ≈ 255-260 Hz) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrations of its hydroxyl, aromatic, and trifluoromethoxy groups.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch (CF₃) | 1100 - 1300 | Very Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-O-C stretch (ether) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

| Ion | Expected m/z | Notes |

| [M]⁺ | 178.02 | Molecular ion |

| [M-H]⁺ | 177.02 | Loss of a hydrogen atom |

| [M-CF₃]⁺ | 109.03 | Loss of the trifluoromethyl group |

| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: Spectra are acquired on a Bruker WM-360 spectrometer or an equivalent instrument.[2]

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded at a frequency of 360 MHz. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded at a frequency of 90 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat technique. A thin film of the liquid is placed between two KBr or NaCl plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[2]

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.[2]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A standard electron ionization mass spectrometer is used.

-

Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Properties of 3-(Trifluoromethoxy)phenol: A Technical Guide to its Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)phenol is a key aromatic building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties conferred by its trifluoromethoxy group.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in common organic solvents. Due to a lack of publicly available quantitative data, this guide focuses on qualitative descriptions and provides detailed experimental protocols for determining these crucial parameters.

Introduction to this compound

This compound, with the chemical formula C₇H₅F₃O₂, is an aromatic organic compound that exists as a white to off-white solid or a colorless to light yellow liquid at room temperature.[2] The presence of the electron-withdrawing trifluoromethoxy group significantly influences its chemical reactivity and physical properties.[2] It is frequently utilized as an intermediate in the synthesis of complex organic molecules.[1]

Solubility Profile

Qualitative Solubility:

This compound is characterized as being sparingly soluble in water but readily soluble in common organic solvents.[2] This solubility profile is attributed to the combination of the polar phenolic hydroxyl group and the lipophilic trifluoromethoxy-substituted benzene ring.

Based on its structure and general chemical principles, a qualitative assessment of its solubility in different classes of organic solvents can be inferred.

Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | Ethanol, Methanol, Isopropanol | High | The hydroxyl group of the phenol can form hydrogen bonds with the hydroxyl group of the alcohol solvents. |

| Aprotic Polar Solvents | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF) | High | The polar nature of these solvents can effectively solvate the polar phenol. Dichloromethane is a good solvent for many aromatic compounds.[2] |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Moderate to Low | The aromatic ring of toluene may offer some favorable pi-pi stacking interactions, but the overall polarity difference would limit high solubility. Solubility in highly nonpolar solvents like hexane is expected to be low. |

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and use in chemical synthesis.

General Stability:

As a halogenated aromatic compound, it exhibits moderate thermal stability.[2] However, like many phenolic compounds, it can be susceptible to degradation under certain conditions.

-

Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures may lead to decomposition. It is recommended to store the compound at room temperature or below, in tightly sealed containers.[2]

-

Oxidative Stress: The phenolic hydroxyl group can be susceptible to oxidation, which may be accelerated by the presence of oxidizing agents, light, and trace metal impurities. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

-

Photostability: Aromatic compounds, especially those with activating groups like hydroxyls, can be sensitive to light. Exposure to UV radiation could potentially lead to degradation. Studies on related trifluoromethylphenols have shown photodegradation in aqueous solutions.

Experimental Protocols

To address the absence of quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound in organic solvents.

Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause particle size reduction.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, use centrifugation or filtration (with a filter compatible with the solvent and pre-saturated with the solution to avoid loss of solute) to separate the saturated solution from the excess solid.

-

Quantification: Withdraw a known volume or weight of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the measured concentration and the dilution factor.

Stability Assessment: Isothermal and Stress Testing

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, light, and air.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

-

Storage Conditions:

-

Thermal Stability: Store aliquots of the solutions in sealed vials at various temperatures (e.g., room temperature, 40°C, 60°C) in the dark.

-

Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with a specified light intensity) at a constant temperature. Include dark controls stored at the same temperature.

-

Oxidative Stability: Prepare samples in vials with headspace and compare them to samples that have been sparged with an inert gas (e.g., nitrogen) before sealing.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

-

Analysis: Analyze the samples for the concentration of this compound using a stability-indicating analytical method (e.g., HPLC-UV that can separate the parent compound from potential degradants). Also, observe for any changes in appearance (e.g., color change, precipitation).

-

Data Evaluation: Plot the concentration of this compound versus time for each condition. Determine the degradation rate and, if applicable, the half-life of the compound under each set of conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for Stability Assessment under Various Stress Conditions.

Conclusion

This compound is a valuable chemical intermediate with good solubility in a range of common organic solvents and moderate stability. While precise quantitative data is not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters in their specific applications. A thorough understanding and experimental determination of its solubility and stability are essential for the successful development of efficient and reliable synthetic processes and formulations.

References

Reactivity profile of the trifluoromethoxy group on a phenol ring

An In-depth Technical Guide to the Reactivity Profile of the Trifluoromethoxy Group on a Phenol Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to the unique and often advantageous properties it confers upon aromatic systems. When appended to a phenol ring, the -OCF3 group introduces a complex interplay of electronic and steric effects that significantly modulates the reactivity of both the aromatic ring and the phenolic hydroxyl group.

This technical guide provides a comprehensive overview of the reactivity profile of trifluoromethoxy-substituted phenols. It delves into the electronic nature of the -OCF3 substituent, its influence on phenolic acidity, its directing effects in electrophilic and nucleophilic aromatic substitution, and current synthetic methodologies.

Electronic and Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is an intriguing substituent due to its dual electronic nature. It combines the strong inductive electron-withdrawing effect of the three fluorine atoms with the potential for the oxygen atom's lone pairs to act as a π-electron donor through resonance.[1][2] However, the powerful electronegativity of the fluorine atoms significantly diminishes the oxygen's ability to donate electron density to the aromatic ring.[3]

As a result, the overall character of the -OCF3 group is moderately electron-withdrawing, a property that has led to it being termed a "super-halogen" or "pseudo-halogen".[1] This electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack compared to benzene.[1][2]

Furthermore, the -OCF3 group is one of the most lipophilic functional groups, significantly more so than a trifluoromethyl (-CF3) or methoxy (-OCH3) group.[1][2][4] This property is highly valuable in drug design for enhancing membrane permeability and bioavailability.[4][5][6]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative parameters that describe the electronic influence and lipophilicity of the trifluoromethoxy group in comparison to other common substituents.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity Parameter (π) |

| -H | 0.00 | 0.00 | 0.00 |

| -OCH3 | 0.12[7] | -0.27[7] | -0.02[1][2] |

| -CF3 | 0.43[7] | 0.54[7] | 0.88[1][2] |

| -OCF3 | 0.38 [8] | 0.35 [8] | 1.04 [1][2] |

| -Cl | 0.37[7] | 0.23[7] | 0.71[1][2] |

| -Br | 0.39[7] | 0.23[7] | 0.86[1][2] |

Table 1: Hammett constants and Hansch lipophilicity parameters for selected substituents.

Influence on Phenolic Acidity

The acidity of the phenolic proton is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization of the negative charge, thereby increasing the acidity (i.e., lowering the pKa).

The trifluoromethoxy group, being moderately electron-withdrawing, significantly increases the acidity of the phenol.[1][2] The pKa is lowered by approximately 0.5 to 1.0 unit compared to unsubstituted phenol.[1][2] This effect is particularly pronounced when the -OCF3 group is positioned para to the hydroxyl group, where it can exert its maximum electron-withdrawing influence.

Data Presentation: Acidity of Substituted Phenols

| Compound | pKa |

| Phenol | 9.95 |

| 4-Methoxyphenol | 10.20 |

| 4-Chlorophenol | 9.38 |

| 4-Trifluoromethylphenol | 8.51[9] |

| 4-Trifluoromethoxyphenol | ~9.30 [10][11][12][13] |

Table 2: Comparison of pKa values for para-substituted phenols.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The reactivity of a trifluoromethoxyphenol in EAS is determined by the combined influence of the strongly activating, ortho,para-directing hydroxyl group and the moderately deactivating, ortho,para-directing trifluoromethoxy group.[1][2][14]

-

Activation/Deactivation : The hydroxyl group is one of the most powerful activating groups, strongly increasing the electron density of the ring and making it highly susceptible to electrophilic attack. The -OCF3 group is deactivating, slowing the reaction rate compared to benzene.[1][2] In a trifluoromethoxyphenol system, the activating effect of the -OH group dominates, making the ring significantly more reactive than trifluoromethoxybenzene.

-

Directing Effects : Both -OH and -OCF3 groups direct incoming electrophiles to the ortho and para positions. The final regioselectivity is dictated by the position of the two groups relative to each other and the overwhelming directing power of the hydroxyl group. For instance, in 4-trifluoromethoxyphenol, the electrophile will be directed to the positions ortho to the hydroxyl group (positions 2 and 6).

Reactivity in Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on a phenol ring is generally unfavorable. However, the reaction can proceed if the ring is activated by potent electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[15][16] The -OCF3 group contributes to this stabilization but is often insufficient on its own.

For NAS to occur on a trifluoromethoxyphenol, two conditions are typically required:

-

Additional Activation : The presence of other strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group is necessary.

-

Conversion of Hydroxyl : The phenolic -OH group is a poor leaving group and must first be converted into a better one, such as a fluorosulfonate (-OSO2F) or triflate (-OTf).[17]

Once these conditions are met, the trifluoromethoxy group aids in stabilizing the anionic Meisenheimer complex, facilitating the substitution reaction.

Experimental Protocols: Synthesis of Aryl Trifluoromethyl Ethers

The direct trifluoromethoxylation of phenols has historically been challenging.[18] Modern methods have made this transformation more accessible. One robust and widely used strategy is a two-step sequence involving the formation of an aryl xanthate intermediate followed by oxidative desulfurization-fluorination.[19][20]

Protocol: Two-Step O-Trifluoromethylation of 4-Methoxyphenol via a Xanthate Intermediate

This protocol is adapted from methodologies developed by Hiyama, Hartwig, and others, which utilize mild and readily available reagents.[19][20]

Step 1: Xanthate Formation

-

Reagents & Setup : To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.0 equiv.), 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (1.05 equiv.), and anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.

-

Base Addition : Add triethylamine (TEA) (1.1 equiv.) to the stirring suspension at room temperature.

-

Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aryl xanthate, which can often be used in the next step without further purification.

Step 2: Oxidative Desulfurization-Fluorination

-

Reagents & Setup : In a fluorinated ethylene polymer (FEP) tube, dissolve the crude aryl xanthate from Step 1 (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Addition of Reagents : Add XtalFluor-E® (2.0 equiv.) and trichloroisocyanuric acid (TCCA) (1.5 equiv.) to the solution.

-

Reaction : Seal the tube and stir the mixture vigorously at room temperature for 12-24 hours.

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction & Purification : Extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

Conclusion

The trifluoromethoxy group exerts a profound influence on the reactivity of a phenol ring. Its moderate, inductively-driven electron-withdrawing nature increases the acidity of the phenolic proton and deactivates the ring to electrophilic attack. However, in electrophilic substitution reactions, the powerful activating and directing effects of the hydroxyl group remain dominant. For nucleophilic substitution, the -OCF3 group can play a crucial stabilizing role, provided the ring is otherwise activated and the hydroxyl moiety is converted to a competent leaving group. The continued development of novel synthetic methods for the introduction of this "pseudo-halogen" substituent ensures that trifluoromethoxylated phenols will remain vital building blocks in the design of next-generation pharmaceuticals and advanced materials.[1][4][21]

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 12. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]

- 13. 828-27-3 CAS MSDS (p-Trifluoromethoxy phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Phenol - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Substituent in Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique substituent increasingly utilized in the design of pharmaceuticals and agrochemicals. Its distinct electronic properties, a combination of a strong electron-withdrawing inductive effect and a weak π-donating resonance effect, significantly influence the physicochemical characteristics of parent molecules. This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy substituent on the phenol ring system. We will explore its impact on acidity (pKa), and delve into the spectroscopic signatures that arise from its presence. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate the complex interplay of electronic forces at play.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a compelling profile of metabolic stability, increased lipophilicity, and potent electronic modulation.[1] When appended to a phenol, the -OCF₃ group dramatically alters the acidity of the hydroxyl proton and influences the reactivity of the aromatic ring. Understanding these electronic perturbations is critical for the rational design of novel therapeutics and other advanced materials.

This technical guide will systematically examine the electronic influence of the trifluoromethoxy substituent at the ortho, meta, and para positions of the phenol ring.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantified through various parameters, most notably Hammett constants and acidity constants (pKa).

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group is characterized by positive σ values, indicating its electron-withdrawing nature.

| Substituent | σm | σp |

| -OCF₃ | 0.39 | 0.36 |

| -CF₃ | 0.44 | 0.53 |

| -NO₂ | 0.73 | 0.78 |

| -Cl | 0.37 | 0.22 |

| -OCH₃ | 0.11 | -0.24 |

| -CH₃ | -0.06 | -0.16 |

| Table 1: Hammett Substituent Constants (σm and σp) for the Trifluoromethoxy Group and Other Common Substituents.[2][3] |

Acidity (pKa) of Trifluoromethoxyphenols

The acidity of a phenol is a direct reflection of the stability of its corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the parent phenol.[4]

| Compound | pKa |

| Phenol | ~10.0 |

| 2-Trifluoromethylphenol | 8.95[5][6] |

| 3-Trifluoromethylphenol | 9.08[7] |

| 4-Trifluoromethylphenol | 8.68 / 9.39[8][9] |

| 4-Nitrophenol | 7.15[9] |

| 3-(Trifluoromethoxy)phenol | Predicted to be ~9 |

| 4-(Trifluoromethoxy)phenol | Predicted to be 9.30 ± 0.13 |

| Table 2: Experimental and Predicted pKa Values of Substituted Phenols at 25°C. Note the discrepancy in the literature for the pKa of 4-trifluoromethylphenol. |

Spectroscopic Characterization

The electronic perturbations induced by the trifluoromethoxy group are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of the -OCF₃ group leads to a general downfield shift of the aromatic proton signals compared to phenol. The magnitude of this shift depends on the position of the substituent.

¹³C NMR: The carbon atom attached to the -OCF₃ group, as well as the other aromatic carbons, will exhibit characteristic shifts due to the strong inductive effect and weaker resonance effects.

¹⁹F NMR: The fluorine nuclei in the -OCF₃ group provide a sensitive probe of the electronic environment. The chemical shift of the ¹⁹F signal can provide valuable information about the electronic nature of the aromatic ring.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Trifluoromethoxyphenol | Aromatic H: ~6.8-7.3, OH: variable | Aromatic C: ~115-155, OCF₃: ~120 (q) | ~ -58 |

| 3-Trifluoromethoxyphenol | Aromatic H: ~6.7-7.4, OH: variable | Aromatic C: ~105-160, OCF₃: ~121 (q) | ~ -58 |

| 4-Trifluoromethoxyphenol | Aromatic H: ~6.8-7.2, OH: variable | Aromatic C: ~115-155, OCF₃: ~121 (q) | ~ -58 |

| Table 3: Predicted and Observed NMR Spectral Data for Trifluoromethoxyphenols. Specific assignments require experimental verification. |

Infrared (IR) Spectroscopy

The IR spectrum of a trifluoromethoxyphenol is characterized by several key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-O Stretch: A strong band around 1250-1200 cm⁻¹ for the aryl-O bond.

-

C-F Stretches: A series of strong, characteristic bands in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds in the trifluoromethoxy group.

-

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

| Compound | Key IR Absorptions (cm⁻¹) |

| 4-(Trifluoromethyl)phenol | O-H stretch: ~3350 (broad), C-F stretches: ~1330, 1160, 1120, C-O stretch: ~1250 |

| 3,5-Bis(trifluoromethyl)phenol | O-H stretch: ~3600-3200 (broad), C-F stretches: ~1350, 1280, 1180, 1140 |

| Table 4: Key Infrared Spectral Data for Related Phenolic Compounds.[3][10] |

Experimental Protocols

Synthesis of Trifluoromethoxyphenols

A common route for the synthesis of trifluoromethoxyphenols involves the diazotization of the corresponding trifluoromethoxyaniline, followed by hydrolysis of the diazonium salt.

General Protocol for the Synthesis of 4-(Trifluoromethoxy)phenol:

-

Diazotization: 4-(Trifluoromethoxy)aniline is dissolved in an aqueous solution of a strong acid (e.g., 9N H₂SO₄). The solution is cooled to below 5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then added to a boiling aqueous acid solution (e.g., 9N H₂SO₄) to decompose the diazonium salt and form the phenol.

-

Extraction and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.

This protocol can be adapted for the synthesis of the ortho and meta isomers.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the acidic (phenol) and basic (phenoxide) forms of the compound.

Protocol:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the trifluoromethoxyphenol (e.g., pH 8 to 11).

-

Prepare a stock solution of the trifluoromethoxyphenol in a suitable solvent (e.g., methanol).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.

-

Record the UV-Vis spectrum for each sample.

-

Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the phenol.

-

Measure the absorbance of each buffered solution at λ_acid and λ_base.

-

Calculate the ratio of the concentrations of the basic to acidic forms ([A⁻]/[HA]) for each buffer using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A) where A is the absorbance of the buffered solution at a chosen wavelength, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

-

Plot pH versus log([A⁻]/[HA]) . The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept).

Visualizing Electronic Effects and Workflows

Logical Relationship of Electronic Effects

The overall electronic effect of the trifluoromethoxy group is a balance between its strong inductive electron withdrawal and its weaker resonance electron donation.

Experimental Workflow for pKa Determination

The spectrophotometric determination of pKa follows a systematic experimental procedure.

Conclusion

The trifluoromethoxy substituent is a powerful tool for modulating the electronic properties of phenols. Its strong electron-withdrawing inductive effect, which dominates over its weak resonance donation, leads to a significant increase in the acidity of the phenolic proton. This comprehensive guide has provided quantitative data, detailed experimental protocols, and clear visualizations to aid researchers in understanding and harnessing the electronic effects of the trifluoromethoxy group in their design and development endeavors. Further experimental work to precisely determine the pKa values of all three isomers of trifluoromethoxyphenol will be invaluable to the scientific community.

References

- 1. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 2. 4-Trifluoromethylphenol(402-45-9) 1H NMR [m.chemicalbook.com]

- 3. 3,5-Bis(trifluoromethyl)phenol [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 8. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 10. 3,5-Bis(trifluoromethyl)phenol(349-58-6) IR Spectrum [m.chemicalbook.com]

A Technical Guide to the Commercial Availability and Purity of 3-(Trifluoromethoxy)phenol for Researchers and Drug Development Professionals

Introduction: 3-(Trifluoromethoxy)phenol is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique properties conferred by its trifluoromethoxy group.[1] This fluorinated aromatic compound serves as a critical intermediate, with its trifluoromethoxy moiety often enhancing the metabolic stability, lipophilicity, and overall efficacy of the final active ingredient. For researchers and professionals in drug development, a thorough understanding of its commercial availability, purity profiles, and the analytical methods used for its characterization is paramount for ensuring the quality and reproducibility of their work. This technical guide provides an in-depth overview of these aspects.

Commercial Availability

This compound is readily available from a variety of chemical suppliers across North America, Europe, and Asia. It is typically offered in research quantities ranging from grams to kilograms. The compound is generally supplied as a colorless to light yellow or orange liquid.

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Region(s) Served | Stated Purity | Analytical Method | CAS Number |

| Chem-Impex | North America, Europe | ≥ 98% | GC | 827-99-6[1] |

| Tokyo Chemical Industry (TCI) | North America, Europe, Asia | >98.0% | GC | 827-99-6[2] |

| CymitQuimica | Europe | 98% | Not Specified | 827-99-6 |

| Matrix Scientific | North America | 97% | Not Specified | 827-99-6[3] |

| Apollo Scientific | North America, Europe | 98% | Not Specified | 827-99-6[4] |

| AK Scientific, Inc. | North America | 95% | Not Specified | 827-99-6[5] |

| HENAN SUNLAKE ENTERPRISE | Asia | 99% | Not Specified | 827-99-6[6] |

| Otto Chemie Pvt. Ltd. | Asia | 99% | Not Specified | 98-17-9 (for 3-Trifluoromethylphenol)[7] |

| Changzhou Sunlight Pharmaceutical | Asia | Not Specified | Not Specified | Not Specified[8] |

| AMI Scientific | North America | Analytical Reagent | Not Specified | 827-99-6[9] |

Purity and Impurity Profile

The purity of commercially available this compound typically ranges from 95% to over 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).

Common Impurities: While suppliers' Certificates of Analysis (CoA) do not typically list specific impurities and their concentrations, potential impurities can be inferred from common synthetic routes. The synthesis of trifluoromethylphenols can be challenging, and impurities may arise from starting materials, side reactions, or incomplete reactions. For instance, a common synthesis involves the diazotization of 3-(trifluoromethoxy)aniline followed by hydrolysis. Potential impurities from this process could include:

-

Unreacted 3-(trifluoromethoxy)aniline: The starting material for the diazotization reaction.

-

Isomeric phenols: Depending on the regioselectivity of the synthesis steps.

-

Azo compounds: From side reactions of the diazonium salt.

-

Residual solvents: From the reaction and purification steps.

It is crucial for researchers to request a lot-specific Certificate of Analysis from the supplier to obtain the most accurate purity data and to be aware of any potential minor components that might affect their experiments.

Experimental Protocols

Detailed, step-by-step experimental protocols for the purification and analysis of this compound are not always publicly available from suppliers. However, based on the properties of the compound and general organic chemistry principles, the following methodologies can be applied.

Purification Protocols

1. Vacuum Distillation: Distillation under reduced pressure is a common and effective method for purifying liquid compounds with relatively high boiling points, like this compound (Boiling Point: 80 °C at 24 mmHg[1]).

Methodology:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Charging the Flask: Place the crude this compound into the distillation flask. Adding boiling chips or a magnetic stir bar is recommended for smooth boiling.

-

Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (foreruns) and stop the distillation before higher-boiling impurities distill over.

2. Column Chromatography: For the removal of non-volatile or closely boiling impurities, silica gel column chromatography can be employed.

Methodology:

-

Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column to separate the components. The polarity of the solvent system can be gradually increased (gradient elution) to elute compounds with different polarities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Protocols

1. Gas Chromatography (GC) for Purity Assessment:

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds.

General Methodology:

-

Instrument: A gas chromatograph equipped with a capillary column and an FID.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or similar).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection: A small volume (typically 1 µL) of a diluted solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the heated inlet.

-

Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points. A hypothetical program could be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-